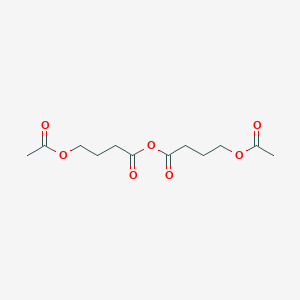

4-(Acetyloxy)butanoic anhydride

Description

Properties

IUPAC Name |

4-acetyloxybutanoyl 4-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAILBPEAYQACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566299 | |

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150620-32-9 | |

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)butanoic anhydride typically involves the reaction of butanoic acid derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature range to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)butanoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form butanoic acid and acetic acid.

Alcoholysis: Reacts with alcohols to form esters and acetic acid.

Aminolysis: Reacts with amines to form amides and acetic acid.

Common Reagents and Conditions

Hydrolysis: Water, often under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.

Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

Hydrolysis: Butanoic acid and acetic acid.

Alcoholysis: Esters (e.g., butanoate esters) and acetic acid.

Aminolysis: Amides (e.g., butanamide derivatives) and acetic acid.

Scientific Research Applications

Organic Synthesis

4-(Acetyloxy)butanoic anhydride is primarily used as an acetylating agent in organic synthesis. It facilitates the introduction of acetyl groups into various substrates, which is crucial for modifying the properties of organic compounds.

- Case Study: Acetylation of Alcohols

In a study examining the acetylation of primary alcohols, this compound was employed to achieve high yields of acetylated products under mild conditions. The reaction demonstrated excellent selectivity and minimal side reactions.

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively acetylate functional groups is valuable for modifying drug molecules to enhance their efficacy and bioavailability.

- Case Study: Synthesis of Antiviral Agents

Research indicated that this compound was used to synthesize derivatives of antiviral compounds. The introduction of acetyl groups improved the solubility and biological activity of these compounds, demonstrating its utility in drug development.

Material Science

In material science, this compound is utilized to modify polymers and other materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Data Table: Polymer Modifications

| Polymer Type | Modification Method | Resulting Property Improvement |

|---|---|---|

| Polyethylene | Acetylation with anhydride | Increased thermal stability |

| Polyvinyl Chloride | Copolymerization | Enhanced mechanical strength |

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)butanoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins, leading to modifications in their structure and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(Acetyloxy)butanoic Anhydride and Related Compounds

Biological Activity

4-(Acetyloxy)butanoic anhydride, with the chemical formula CHO and CAS number 150620-32-9, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of acetyloxy and butanoic acid moieties. Its structure allows it to participate in various chemical reactions, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 258.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Properties : The presence of acetyloxy groups can enhance the compound's ability to scavenge free radicals.

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial effects of acylated derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption and interference with cellular metabolism .

- Anti-inflammatory Research : In vitro studies demonstrated that compounds with acetyloxy groups could reduce the production of pro-inflammatory mediators in macrophages. This suggests potential use in treating inflammatory conditions .

- Antioxidant Activity : Research on related compounds has shown that they possess strong antioxidant capabilities, which protect cells from oxidative stress. This is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases .

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Acetic Anhydride | Low | Low | Moderate |

| Butanoic Acid | Low | Moderate | Low |

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural components. The acetyloxy group enhances its reactivity and potential interactions with biological targets.

Key Findings:

- In Vitro Studies : Various assays have shown that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

- Mechanistic Insights : Understanding how this compound interacts at the molecular level can lead to the development of new therapeutic agents.

Q & A

(Basic) What are the standard synthetic routes for preparing 4-(Acetyloxy)butanoic anhydride?

Answer:

The synthesis typically involves acetylation of hydroxy-containing precursors using acetic anhydride. For example:

- Step 1: React a hydroxylated compound (e.g., 4-hydroxybutanoic acid) with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) under mild conditions (room temperature, inert solvent like CH₂Cl₂) .

- Step 2: Monitor reaction progress via TLC or spectroscopic methods. Purify via recrystallization or column chromatography.

- Key Validation: Confirm structure using 1H-NMR (e.g., acetyl group resonance at δ 2.0–2.1 ppm) and IR (C=O stretch ~1740 cm⁻¹) .

(Basic) How is this compound characterized experimentally?

Answer:

Use a multi-technique approach :

- Melting Point : Determines purity (e.g., compare with literature values).

- Spectroscopy :

- Mass Spectrometry : Confirm molecular ion (e.g., [M+H]+ or [M+Na]+) .

(Basic) What IUPAC nomenclature rules apply to mixed anhydrides like this compound?

Answer:

- Seniority Principle : The highest-priority chalcogen (O > S > Se > Te) determines the parent anhydride. For this compound, the acetyloxy group is a substituent on the butanoic acid backbone .

- Example : CH₃-CO-O-CO-CH₂-CH₂-COOH is named 4-(acetyloxy)-4-oxobutanoic acid .

(Advanced) How does anhydride chain length influence regioselectivity in acylation reactions?

Answer:

Experimental Design :

-

Compare reaction outcomes of this compound with other anhydrides (e.g., propanoic, butanoic, benzoic) under identical conditions.

-

Example : In lipase-catalyzed acylation of 7,8-dihydroxy-4-methylcoumarin:

Anhydride Product Yield (3b–3f) Competing Product (2b–2f) Butanoic (4c) 71.0% <10% Benzoic (4f) 30.5% 59.0% Conclusion : Longer-chain anhydrides (e.g., butanoic) favor monoacylation, while aromatic anhydrides (e.g., benzoic) promote competing pathways .

(Advanced) How can computational methods predict the reactivity of this compound in complex syntheses?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack at carbonyl centers.

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.

- Case Study : In benzotriazinone carboxamide synthesis, computational models guided the design of anhydride-derived intermediates, validated by experimental yields .

(Advanced) What strategies resolve contradictions in reaction yields when using this compound?

Answer:

- Systematic Variable Testing :

- Example : In mixed anhydride synthesis of ethanethiol esters, excess triethylamine (3.1 mL, 22.3 mmol) improved reproducibility .

(Advanced) How does the stability of this compound vary under different pH conditions?

Answer:

- Hydrolysis Studies :

- Acidic Conditions : Anhydride hydrolyzes to carboxylic acids (e.g., 4-hydroxybutanoic acid and acetic acid).

- Basic Conditions : Faster hydrolysis due to nucleophilic attack by OH⁻.

- Neutral/Buffered Solutions : Monitor degradation via HPLC or conductivity measurements.

- Mitigation : Store under anhydrous conditions with molecular sieves and avoid prolonged exposure to moisture .

(Basic) What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential decomposition into acetic acid vapors.

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles.

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

(Advanced) Can this compound participate in multi-step cascade reactions?

Answer:

Yes, demonstrated in tandem acylation-cyclization reactions:

- Example : Microwave-assisted synthesis of (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-sulfamoylphenylamino)butanoic acid via anhydride-mediated acylation followed by intramolecular Friedel-Crafts cyclization .

- Key Insight : Optimize microwave power (e.g., 150 W) and solvent polarity (e.g., DMF) to stabilize intermediates .

(Advanced) How to validate the purity of this compound in drug intermediate synthesis?

Answer:

- Chromatography : HPLC with UV detection (λ = 210–220 nm for anhydrides).

- Elemental Analysis : Match calculated vs. observed C/H/O percentages.

- Case Study : In asundexian synthesis, residual anhydride was quantified via LC-MS, ensuring <0.1% impurity in the final API .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.